molecular formula C21H25F2N3O3S B2861603 2,5-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide CAS No. 946343-13-1

2,5-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide

Cat. No.: B2861603
CAS No.: 946343-13-1
M. Wt: 437.51
InChI Key: NKOSNFAPIBTBRD-UHFFFAOYSA-N
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Description

2,5-Difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a synthetic organic compound characterized by a benzenesulfonamide core substituted with two fluorine atoms at the 2- and 5-positions. The sulfonamide nitrogen is further functionalized with a 2-(1-methylindolin-5-yl)-2-morpholinoethyl moiety. Its structural complexity implies possible bioactivity, particularly given the prevalence of morpholinoethyl and indole/indoline groups in psychoactive or receptor-targeting molecules .

Properties

IUPAC Name

2,5-difluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F2N3O3S/c1-25-7-6-16-12-15(2-5-19(16)25)20(26-8-10-29-11-9-26)14-24-30(27,28)21-13-17(22)3-4-18(21)23/h2-5,12-13,20,24H,6-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOSNFAPIBTBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=CC(=C3)F)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzenesulfonamide core, followed by the introduction of difluoro substituents. The morpholinoethyl side chain is then attached through nucleophilic substitution reactions, and finally, the indolinyl moiety is introduced via a coupling reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2,5-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs documented in regulatory and synthetic chemistry literature. Below is a comparative analysis based on molecular features and regulatory context:

Table 1: Structural Comparison of Benzenesulfonamide Derivatives

Compound Name Core Structure Key Substituents Notable Features Reference
2,5-Difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide Benzenesulfonamide 2,5-difluoro; 2-(1-methylindolin-5-yl)-2-morpholinoethyl Unique fluorine substitution; indoline-morpholine hybrid side chain N/A (query compound)
N-Butylbenzenesulfonamide Benzenesulfonamide N-butyl Simple alkyl chain; lacks fluorination or heterocycles
N-Phenylbenzenesulfonamide Benzenesulfonamide N-phenyl Aromatic substitution; no fluorination or heterocycles
UR-12 (7-Methoxy-1-(2-morpholinoethyl)-N-1,3,3-2-yl)-1H-indole-3-carboxamide) Indole-3-carboxamide 7-methoxy; 2-morpholinoethyl Morpholinoethyl-indole core; regulated as a controlled substance
RCS-4 (4-Methoxyphenyl(1-butyl-1H-indol-3-yl)-methanone) Indole-3-yl-methanone 4-methoxyphenyl; 1-butyl Cannabinoid receptor analog; regulated substance
2-Morpholinoethyl esters (e.g., compounds) Isobenzofuranyl esters 2-morpholinoethyl ester Morpholine-containing esters; no sulfonamide or fluorination

Key Observations:

Fluorination: The query compound’s 2,5-difluoro substitution distinguishes it from most benzenesulfonamide derivatives in the evidence, which lack halogenation. Fluorination often enhances metabolic stability and bioavailability in drug design, suggesting this compound may exhibit improved pharmacokinetic properties compared to non-fluorinated analogs .

Heterocyclic Moieties: The 1-methylindolin-5-yl group is rare in the cited analogs. UR-12 () shares a morpholinoethyl-indole scaffold but lacks the indoline ring and sulfonamide group. Indoline derivatives are less common in regulated substances but may modulate serotonin or dopamine receptors.

Synthetic Accessibility: The morpholinoethyl and indoline groups are synthetically challenging. highlights similar morpholinoethyl esters, indicating established methods for incorporating morpholine via ester or amide linkages.

Table 2: Regulatory Penalties for Selected Analogs ()

Compound Name Maximum Quantity (kg) DDUs* Legal Implications
UR-12 12.5 kg 100 High penalties for trafficking
RCS-4 12.5 kg 100 Classified as a controlled substance
Methoxetamine 2 kg 100 Restricted due to dissociative effects

*DDUs = Daily Dose Units

Biological Activity

2,5-Difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a novel compound that has recently attracted significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a sulfonamide group, which is known for its diverse biological properties, including antimicrobial and antitumor activities.

Chemical Structure and Properties

  • IUPAC Name : 2,5-difluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide
  • Molecular Formula : C22H25F2N3O2S
  • Molecular Weight : 433.52 g/mol
  • CAS Number : 1705538-52-8

The presence of fluorine atoms in the structure is particularly noteworthy as fluorinated compounds often exhibit enhanced biological activity due to improved lipophilicity and metabolic stability.

Antitumor Activity

Recent studies have demonstrated that compounds containing sulfonamide moieties can exhibit significant antitumor properties. This compound has been evaluated for its effectiveness against various cancer cell lines.

Case Studies and Findings

  • In Vitro Studies :
    • The compound was tested against several human lung cancer cell lines, including A549, HCC827, and NCI-H358.
    • Results indicated that the compound exhibited cytotoxic effects with IC50 values ranging from 3.11 µM to 6.75 µM across different assays (MTS and BrdU proliferation assays) .
Cell LineIC50 (µM)Assay Type
A5496.75MTS
HCC8275.13MTS
NCI-H3584.01MTS
  • Mechanism of Action :
    • The proposed mechanism involves the binding of the compound to DNA, inhibiting DNA-dependent enzymes, which leads to the disruption of cellular proliferation pathways .

Antimicrobial Activity

The sulfonamide group in this compound is also associated with antimicrobial properties. Compounds with similar structures have shown broad-spectrum activity against various pathogens.

Research Insights

Research indicates that derivatives of sulfonamides can inhibit bacterial growth by targeting folate synthesis pathways. The specific activity of this compound against bacterial strains remains to be fully elucidated but is an area of ongoing investigation.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of Intermediates :
    • The synthesis begins with the formation of the morpholinoethyl group followed by coupling with the benzenesulfonamide core.
  • Final Coupling Reaction :
    • The final step involves fluorination at the 2 and 5 positions on the benzene ring to yield the desired product.

Summary Table of Synthesis Steps

StepDescription
Step 1Synthesis of morpholinoethyl intermediate
Step 2Coupling with benzenesulfonamide
Step 3Fluorination at positions 2 and 5

Q & A

Basic Research Questions

Q. What are the critical synthetic challenges for 2,5-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide, and how can they be methodologically addressed?

  • Answer : The synthesis involves multi-step reactions requiring precise control of intermediates. Key challenges include:

  • Amide bond formation : Sulfonamide linkage requires activation of the sulfonyl chloride intermediate under anhydrous conditions, typically using DMF as a catalyst .
  • Morpholine incorporation : The secondary amine in morpholine must react selectively with the electrophilic center of the indolinyl intermediate. Temperature control (0–5°C) is critical to avoid side reactions like over-alkylation .
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) is recommended to isolate the final compound ≥95% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Answer : A combination of spectroscopic and chromatographic methods is essential:

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR should confirm the presence of fluorine atoms (δ ~110–120 ppm in 19F^{19}\text{F}-NMR) and morpholine protons (δ ~3.5–4.0 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) with ESI+ ionization can verify the molecular ion peak (e.g., [M+H]+^+ at m/z 465.1234).
  • HPLC-PDA : To assess purity and detect trace impurities (<0.5%) .

Advanced Research Questions

Q. What experimental designs are optimal for studying the compound’s bioactivity while minimizing confounding variables?

  • Answer : A split-plot or randomized block design is recommended for in vitro/in vivo studies :

  • In vitro : Use 4–6 biological replicates per concentration (e.g., 0.1–100 µM) with controls (vehicle and positive/negative controls). Normalize data to baseline ATP levels (CellTiter-Glo assay) to account for cell viability fluctuations .
  • In vivo : Employ a crossover design for pharmacokinetic studies, with staggered dosing and washout periods to mitigate carryover effects. Plasma samples should be analyzed via LC-MS/MS for metabolite profiling .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., IC50 variability across studies)?

  • Answer : Contradictions often arise from methodological differences. Key factors to standardize:

  • Assay conditions : Buffer composition (e.g., presence of DMSO >0.1% can alter protein binding) and incubation time (e.g., 24h vs. 48h).
  • Cell models : Primary cells vs. immortalized lines (e.g., HEK293 vs. HepG2) may express varying levels of target receptors .
  • Data normalization : Use Z-score normalization or percent inhibition relative to controls to enable cross-study comparisons .

Q. What strategies are effective for elucidating the compound’s mechanism of action (MoA) in complex biological systems?

  • Answer : A multi-omics approach is critical:

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .
  • Transcriptomics : RNA-seq with pathway enrichment analysis (e.g., KEGG, Reactome) to map signaling cascades.
  • Chemical proteomics : Use a biotinylated analog of the compound for pull-down assays to identify binding partners .

Environmental and Safety Considerations

Q. What methodologies are recommended for assessing the environmental fate of this compound?

  • Answer : Follow the INCHEMBIOL framework :

  • Abiotic compartments : Use HPLC-UV to measure degradation kinetics in water/soil under varying pH (4–9) and UV light exposure.
  • Biotic compartments : Perform microbial degradation assays (e.g., OECD 301B) to quantify half-life in activated sludge.
  • Bioaccumulation : Calculate logP (estimated ~2.8 via XLogP3) to predict lipid membrane permeability and potential biomagnification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.